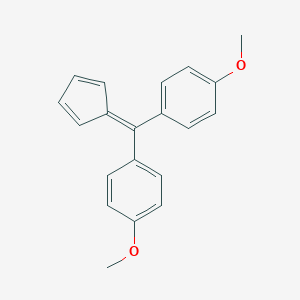
6,6-Bis(p-methoxyphenyl)fulvene
Übersicht
Beschreibung
6,6-Bis(p-methoxyphenyl)fulvene is an organic compound with the molecular formula C20H18O2. It is also known by other names such as 1,1’-(2,4-Cyclopentadien-1-ylidenemethylene)bis(4-methoxybenzene) and 1-[cyclopenta-2,4-dien-1-ylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene . This compound is a derivative of fulvene, a class of cross-conjugated cyclic molecules known for their unique electronic properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Bis(p-methoxyphenyl)fulvene typically involves the condensation of aldehydes or ketones with cyclopentadiene. One common method includes the reaction of p-methoxybenzaldehyde with cyclopentadiene in the presence of a base, such as sodium methoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired fulvene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Bis(p-methoxyphenyl)fulvene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to yield the corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6,6-Bis(p-methoxyphenyl)fulvene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6,6-Bis(p-methoxyphenyl)fulvene involves its ability to form dipolar structures and participate in cycloaddition reactions. The exocyclic double bond of fulvenes is easily polarized, giving rise to dipolar resonance structures . This property allows the compound to act as a versatile intermediate in various chemical reactions, facilitating the formation of complex polycyclic scaffolds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6-Dimethylfulvene
- Diphenylfulvene
- 4,4’-Dimethoxydiphenylfulvene
Uniqueness
6,6-Bis(p-methoxyphenyl)fulvene is unique due to the presence of methoxy groups on the aromatic rings, which enhance its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and materials .
Eigenschaften
IUPAC Name |
1-[cyclopenta-2,4-dien-1-ylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-18-11-7-16(8-12-18)20(15-5-3-4-6-15)17-9-13-19(22-2)14-10-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPIYEQWTZQQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327840 | |
| Record name | 6,6-bis(p-methoxyphenyl)fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15972-55-1 | |
| Record name | 6,6-bis(p-methoxyphenyl)fulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6,6-Bis(p-methoxyphenyl)fulvene interact with N,N'-Diarylsulfonyl-o-benzoquinone diimines, and what are the downstream effects?
A1: this compound reacts with N,N'-Diarylsulfonyl-o-benzoquinone diimines (1) to initially form unstable benzodiazepine intermediates []. These intermediates are transient and rapidly convert to benzoquinoxalines (3) via [4π + 4π] adducts (12) []. This reaction sequence highlights a specific type of rearrangement (E F C) observed in these cycloaddition reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


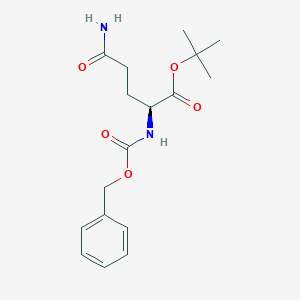
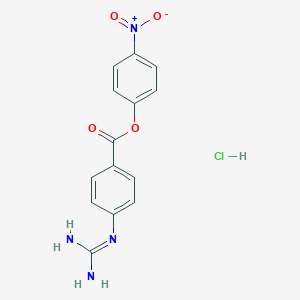

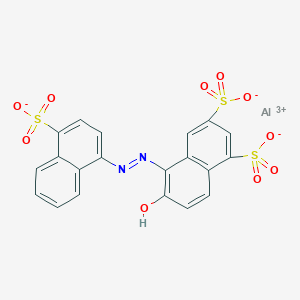
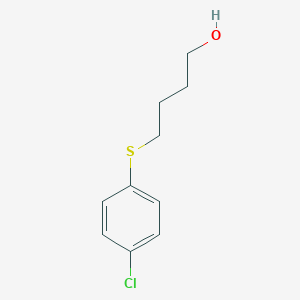
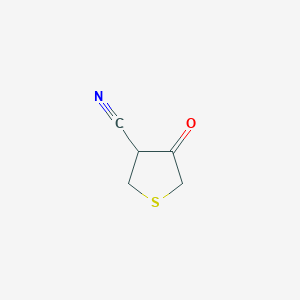
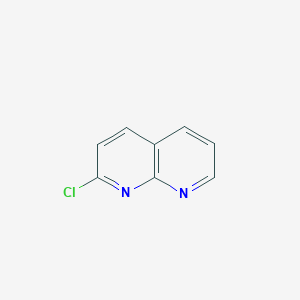
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
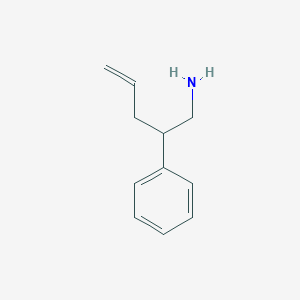
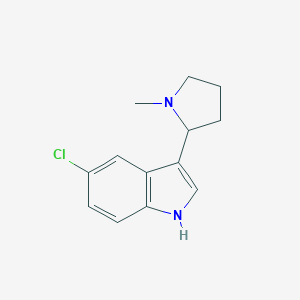
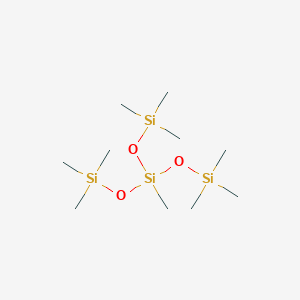
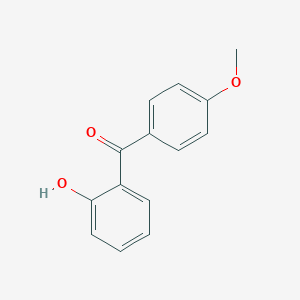
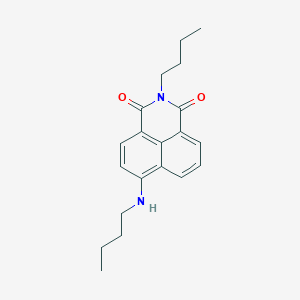
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
